molecular formula C7H7N3 B14886813 6-Ethylpyrimidine-4-carbonitrile CAS No. 900800-28-4

6-Ethylpyrimidine-4-carbonitrile

Cat. No.: B14886813
CAS No.: 900800-28-4
M. Wt: 133.15 g/mol
InChI Key: UQNNDCHIYXRFPM-UHFFFAOYSA-N
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Description

6-Ethylpyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by an ethyl group at the 6th position and a cyano group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylpyrimidine-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with formamide under basic conditions, followed by cyclization to form the pyrimidine ring. Another method includes the condensation of ethyl acetoacetate with guanidine carbonate, followed by dehydration and cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino-substituted pyrimidines.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

6-Ethylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

    6-Chloro-2-ethylpyrimidine-4-carbonitrile: Similar structure with a chlorine atom instead of a hydrogen atom at the 6th position.

    2,4-Diamino-6-ethylpyrimidine: Contains amino groups at positions 2 and 4 instead of a cyano group.

Uniqueness: 6-Ethylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano group at the 4th position makes it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.

Properties

CAS No.

900800-28-4

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

6-ethylpyrimidine-4-carbonitrile

InChI

InChI=1S/C7H7N3/c1-2-6-3-7(4-8)10-5-9-6/h3,5H,2H2,1H3

InChI Key

UQNNDCHIYXRFPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C#N

Origin of Product

United States

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